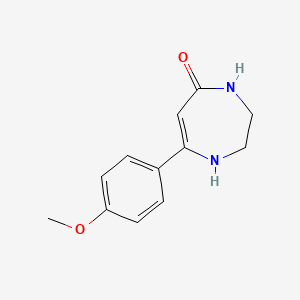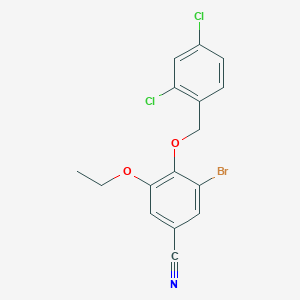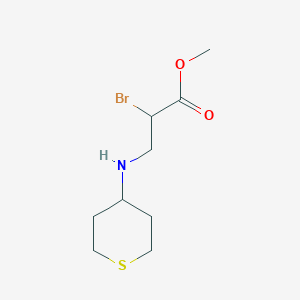
BrettPhos AuNTf2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of BrettPhos AuNTf2 involves the reaction of BrettPhos ligand with gold(I) chloride, followed by the addition of silver bis(trifluoromethanesulfonyl)imide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through crystallization .
Analyse Chemischer Reaktionen
BrettPhos AuNTf2 is known for its versatility in catalyzing various types of reactions, including:
Oxidation: It can facilitate the oxidation of alcohols to aldehydes or ketones.
Reduction: It can catalyze the reduction of nitro compounds to amines.
Substitution: It is effective in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction but often include aldehydes, ketones, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
BrettPhos AuNTf2 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: It is employed in the modification of biomolecules, such as the arylation of amino acids.
Industry: It is used in the production of fine chemicals and materials
Wirkmechanismus
The mechanism of action of BrettPhos AuNTf2 involves the coordination of the gold center with the substrate, followed by the activation of the substrate through electron transfer. This activation facilitates the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction but generally include the formation of gold-substrate complexes and subsequent catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
BrettPhos AuNTf2 is unique due to its high efficiency and selectivity in catalyzing various reactions. Similar compounds include:
XPhos AuNTf2: Another gold-based catalyst with similar applications but different ligand structures.
RuPhos: A ruthenium-based catalyst used in similar types of reactions.
SPhos: A palladium-based catalyst with applications in cross-coupling reactions.
These compounds share some similarities in their catalytic properties but differ in their metal centers and ligand structures, which can affect their reactivity and selectivity in different reactions.
Eigenschaften
CAS-Nummer |
1296269-97-0 |
|---|---|
Molekularformel |
C37H54AuF6NO6PS2+ |
Molekulargewicht |
1014.9 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1/p+1 |
InChI-Schlüssel |
SMTGSBLIUQSWAP-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)



![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)

